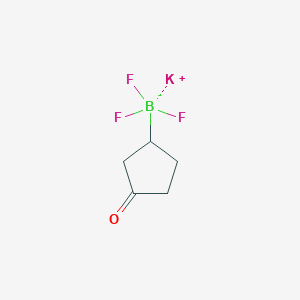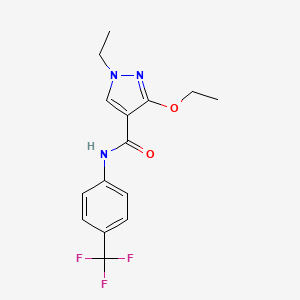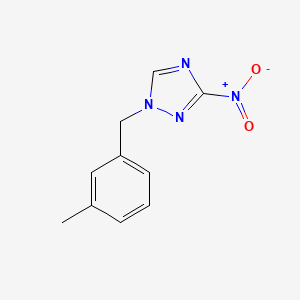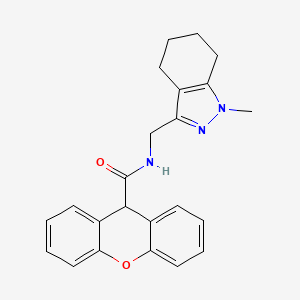
N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-3-carboxamides and has a molecular formula of C22H23N3O2S.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide and related compounds have been synthesized and characterized for their physical and chemical properties. For example, Bharty et al. (2015) synthesized compounds with similar structures and analyzed their molecular geometry, charge distribution, and bond analysis using Density Functional Theory (DFT) methods. These compounds demonstrated thermal stability and nonlinear optical (NLO) behavior (Bharty et al., 2015).
Antibacterial Activity
- These compounds also exhibit potential in antimicrobial applications. The bioefficacy of similar compounds has been examined against bacterial growth to evaluate their anti-microbial potential. For instance, Sirajuddin et al. (2013) investigated the antibacterial and antifungal activities of N'-substituted benzohydrazide and sulfonohydrazide derivatives, which are structurally related to this compound (Sirajuddin et al., 2013).
Antioxidant Activity
- Additionally, these compounds have been explored for their antioxidant properties. For example, Ardjani and Mekelleche (2017) conducted a theoretical study on related Schiff bases and their tautomers, revealing their potent antioxidant activity (Ardjani & Mekelleche, 2017).
Applications in Agriculture
- In agricultural contexts, similar compounds have been used in formulations for the controlled release of fungicides. Campos et al. (2015) studied the use of solid lipid nanoparticles for sustained release of fungicides, highlighting the potential of these compounds in enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
Eigenschaften
IUPAC Name |
N'-(3-methylbenzoyl)-2-methylsulfanylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-5-7-12(10-11)15(19)17-18-16(20)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCNVXWFWLYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)
![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)


![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)


![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)


